3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)
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Overview
Description
3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) is a complex organic compound characterized by the presence of oxetane rings and a phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) typically involves the reaction of 3-ethyloxetane with a phenylene-based precursor. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the formation of the desired product. One common method involves the use of a base-catalyzed reaction where the oxetane rings are formed through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler oxetane compounds .
Scientific Research Applications
3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) involves its interaction with molecular targets through its oxetane rings and phenylene bridge. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3,3’-[1,4-Phenylenebis(methylene)]bis(1-allyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Similar in structure but with different functional groups.
3,3’-[1,3-Phenylenebis(methylene)]bis{1-[(2R)-1-(benzylamino)-3-methyl-1-oxo-2-butanyl]-1H-imidazol-3-ium} dibromide: Contains imidazolium groups instead of oxetane rings.
Uniqueness
3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) is unique due to its combination of oxetane rings and a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
172415-99-5 |
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Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxymethyl]phenyl]methoxymethyl]oxetane |
InChI |
InChI=1S/C20H30O4/c1-3-19(13-23-14-19)11-21-9-17-6-5-7-18(8-17)10-22-12-20(4-2)15-24-16-20/h5-8H,3-4,9-16H2,1-2H3 |
InChI Key |
NRAOWTHWPFCUAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCC2=CC(=CC=C2)COCC3(COC3)CC |
Origin of Product |
United States |
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